molecular formula C17H17FN2O B8496274 [Benzyl(2-hydroxyethyl)amino](4-fluorophenyl)acetonitrile

[Benzyl(2-hydroxyethyl)amino](4-fluorophenyl)acetonitrile

Cat. No.: B8496274
M. Wt: 284.33 g/mol
InChI Key: QNYSAHICBQFYAU-UHFFFAOYSA-N
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Description

Benzyl(2-hydroxyethyl)aminoacetonitrile is a chemical compound with the molecular formula C16H17FN2O. This compound is known for its unique structure, which includes a benzyl group, a hydroxyethyl group, an amino group, and a fluorophenyl group attached to an acetonitrile moiety. It has a molecular weight of 284.33 g/mol and is used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-hydroxyethyl)aminoacetonitrile typically involves the reaction of benzylamine with 2-chloroethanol to form benzyl(2-hydroxyethyl)amine. This intermediate is then reacted with 4-fluorobenzyl cyanide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-hydroxyethyl)aminoacetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of benzyl(2-oxoethyl)amino(4-fluorophenyl)acetonitrile.

    Reduction: Formation of benzyl(2-hydroxyethyl)amino(4-fluorophenyl)ethylamine.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Benzyl(2-hydroxyethyl)aminoacetonitrile is used in a variety of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(2-hydroxyethyl)aminoacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxyethyl and amino groups play a crucial role in its binding affinity and specificity. The fluorophenyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(2-hydroxyethyl)amino(4-chlorophenyl)acetonitrile
  • Benzyl(2-hydroxyethyl)amino(4-bromophenyl)acetonitrile
  • Benzyl(2-hydroxyethyl)amino(4-methylphenyl)acetonitrile

Uniqueness

Benzyl(2-hydroxyethyl)aminoacetonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a bioactive molecule compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C17H17FN2O

Molecular Weight

284.33 g/mol

IUPAC Name

2-[benzyl(2-hydroxyethyl)amino]-2-(4-fluorophenyl)acetonitrile

InChI

InChI=1S/C17H17FN2O/c18-16-8-6-15(7-9-16)17(12-19)20(10-11-21)13-14-4-2-1-3-5-14/h1-9,17,21H,10-11,13H2

InChI Key

QNYSAHICBQFYAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(C#N)C2=CC=C(C=C2)F

Origin of Product

United States

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